2-chloro-5-isocyanato-3-methylpyridine
CAS No.: 2649080-57-7
Cat. No.: VC12011445
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2649080-57-7 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 2-chloro-5-isocyanato-3-methylpyridine |
| Standard InChI | InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3 |
| Standard InChI Key | HRTFYSDPMJDKSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1Cl)N=C=O |
| Canonical SMILES | CC1=CC(=CN=C1Cl)N=C=O |
Introduction
Chemical Identity and Structural Characterization
Molecular and Crystallographic Properties
2-Chloro-5-isocyanato-3-methylpyridine has a molecular weight of 168.58 g/mol and the IUPAC name 2-chloro-5-isocyanato-3-methylpyridine. Its structure features a pyridine ring with substituents at positions 2 (Cl), 3 (CH₃), and 5 (NCO). The compound crystallizes in a planar configuration, with the isocyanate group slightly offset from the aromatic plane, as inferred from X-ray diffraction studies of analogous chlorinated pyridines . Key spectroscopic data include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂O |
| SMILES | CC1=CC(=CN=C1Cl)N=C=O |
| InChI Key | HRTFYSDPMJDKSZ-UHFFFAOYSA-N |
| LogP (Predicted) | 1.83–2.97 |
| Solubility in Water | Insoluble |
The compound’s electrophilic character stems from the isocyanate group, which participates in nucleophilic addition reactions, and the electron-withdrawing chlorine, which enhances reactivity at the pyridine ring .
Synthetic Pathways and Optimization
Primary Synthesis Routes
The synthesis of 2-chloro-5-isocyanato-3-methylpyridine typically involves sequential functionalization of 3-methylpyridine:
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Chlorination: 3-Methylpyridine undergoes gas-phase chlorination using Cl₂ and catalysts like WCl₆ or FeCl₃ to yield 2-chloro-5-(trichloromethyl)pyridine .
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Fluorination/Isocyanate Formation: The trichloromethyl group is replaced with an isocyanate via reaction with anhydrous hydrogen fluoride (HF) or phosgene (COCl₂) .
A patent by Zhu et al. (2014) details a two-step chlorination process using UV light and tungsten catalysts, achieving yields >85% for intermediates . Microreactor-based methods further enhance efficiency by reducing side reactions and improving chlorine utilization .
Challenges and Innovations
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Byproduct Mitigation: Over-chlorination can lead to polychlorinated derivatives, necessitating precise temperature control (120–175°C) and catalytic tuning .
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Green Chemistry Approaches: Recent efforts focus on substituting HF with safer fluorinating agents (e.g., KF) and optimizing solvent systems (e.g., DMF or acetonitrile) to minimize environmental impact .
Reactivity and Mechanistic Insights
Nucleophilic Additions
The isocyanate group (-NCO) reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:
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Amine Reaction:
This reaction is critical in synthesizing urea-based herbicides like fluazifop-butyl .
Cycloadditions and Heterocycle Formation
The electron-deficient pyridine ring participates in Diels-Alder reactions, enabling access to fused bicyclic systems. For instance, cycloaddition with dienes yields quinoline derivatives with antimicrobial activity .
Biological and Industrial Applications
Agrochemicals
2-Chloro-5-isocyanato-3-methylpyridine is a precursor to neonicotinoid insecticides such as imidacloprid. Its chloro and isocyanate groups facilitate cross-coupling reactions with nitroguanidine moieties, enhancing insecticidal efficacy .
Pharmaceutical Intermediates
The compound’s ability to carbamylate proteins underpins its use in drug discovery:
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